The synthesis of 5-Iodo-2'-C-Methyl uridine typically involves the iodination of a uridine derivative. Common methods include:
The molecular structure of 5-Iodo-2'-C-Methyl uridine can be described using several identifiers:
The compound features a pyrimidine base connected to a ribose sugar modified at the 2' position with a methyl group and at the 5' position with an iodine atom. This structural modification is key to its biological function and potential therapeutic effects .
5-Iodo-2'-C-Methyl uridine can participate in several types of chemical reactions:
These reactions are critical for developing new derivatives that may exhibit enhanced biological activities or novel properties.
The mechanism of action for 5-Iodo-2'-C-Methyl uridine primarily involves its incorporation into RNA molecules. Once integrated, it can disrupt normal nucleoside function, leading to interference with RNA synthesis and processing. This characteristic makes it valuable for studying nucleoside metabolism and the effects of nucleoside analogues on cellular processes .
The disruption caused by this compound can have implications in various biological contexts, including antiviral activity and modulation of cellular signaling pathways.
Property | Value |
---|---|
Molecular Formula | C10H13IN2O6 |
Molecular Weight | 384.12 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Stability | Stable under normal conditions |
The physical properties indicate that 5-Iodo-2'-C-Methyl uridine is soluble in water, which is advantageous for biological applications. Its stability under typical laboratory conditions makes it suitable for various experimental setups .
5-Iodo-2'-C-Methyl uridine has several notable scientific applications:
The systematic IUPAC name for this modified nucleoside is 1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione, precisely describing its structural features . Its molecular formula is C₁₀H₁₃IN₂O₆, with a molecular weight of 384.12 g/mol [2]. The Canonical SMILES notation (CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O) and InChIKey (DUXPOYGBBRNGIT-UHFFFAOYSA-N) provide unambiguous representations for database searches and cheminformatics applications . The CAS registry number 1203461-96-4 further standardizes its identification in chemical inventories [2] [3].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione |
Molecular Formula | C₁₀H₁₃IN₂O₆ |
Molecular Weight | 384.12 g/mol |
CAS Registry Number | 1203461-96-4 |
Canonical SMILES | CC1(C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O)O |
InChIKey | DUXPOYGBBRNGIT-UHFFFAOYSA-N |
The ribose sugar adopts a β-D-ribofuranose configuration, confirmed by the stereodescriptors in its SMILES notation (*[C@@H]1C@@HC@(C)C@H [2]. This β-configuration ensures the nucleobase is positioned *above the sugar ring plane, critical for biomolecular recognition.
X-ray crystallography and NMR studies reveal that the 2'-C-methyl group imposes distinct conformational constraints on the sugar ring. Unlike unmodified uridine, which equilibrates between C2'-endo (DNA-like) and C3'-endo (RNA-like) sugar puckers, the 2'-C-methyl derivative exhibits a predominant C3'-endo conformation [4]. This shift occurs because the methyl group introduces steric hindrance that destabilizes the C2'-endo form. The C3'-endo pucker enhances RNA polymerase selectivity, as viral polymerases often favor this conformation during nucleotide incorporation [4].
Additionally, NMR nuclear Overhauser effect (NOE) data indicate that the bulky 5-iodo substituent influences the glycosidic bond angle, stabilizing an anti-conformation where the iodinated base is oriented trans to the sugar's C1'-O4' bond [4]. This conformation optimizes base stacking in nucleic acid duplexes.
Two targeted modifications differentiate this compound from canonical uridine:
Introduces chirality at C2', creating a defined stereochemical environment that influences enzyme binding [4].
5-Iodo Substitution: An iodine atom replaces the hydrogen at C5 of the uracil ring. This modification:
Table 2: Structural Modifications and Their Biochemical Impacts
Modification | Location | Atomic Change | Key Biochemical Impacts |
---|---|---|---|
2'-C-Methyl | Ribose C2' | -H → -CH₃ | Induces C3'-endo pucker; blocks 3'-elongation; stabilizes against nucleases |
5-Iodo | Uracil C5 | -H → -I | Increases base hydrophobicity; enhances halogen bonding; facilitates X-ray analysis |
The structural and functional distinctions between 5-Iodo-2'-C-methyl uridine and related nucleosides highlight its unique biochemical profile:
Susceptible to rapid deamination and phosphorylysis in vivo [5].
5-Iodo-2'-Deoxyuridine:
Primarily acts as a radiosensitizer due to DNA-directed metabolism [5].
5-Iodo-2'-O-Methyluridine:
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